molecular formula C20H22N2O3 B10995279 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide

4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide

Cat. No.: B10995279
M. Wt: 338.4 g/mol
InChI Key: JUJZFTNHIUWCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide is a benzamide derivative characterized by a chromenyl-acetyl moiety linked to the benzamide core. Chromenyl derivatives are notable for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects . The compound’s structure combines a 2,2-dimethyl-3,4-dihydro-2H-chromene (a partially saturated chromene ring) with an acetylated amino group, which enhances its metabolic stability compared to simpler benzamides.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]benzamide

InChI

InChI=1S/C20H22N2O3/c1-20(2)10-9-15-11-13(3-8-17(15)25-20)12-18(23)22-16-6-4-14(5-7-16)19(21)24/h3-8,11H,9-10,12H2,1-2H3,(H2,21,24)(H,22,23)

InChI Key

JUJZFTNHIUWCCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The chromenyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The acetylated chromenyl intermediate is coupled with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide. The chromone structure has been associated with enhanced activity against various pathogens. For instance, derivatives exhibiting chromone scaffolds have shown promising results against fungal species like Fusarium oxysporum and Candida albicans .

Anti-inflammatory Effects

Compounds with the chromone structure are also noted for their anti-inflammatory properties. Research indicates that such derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting their potential as anti-inflammatory agents .

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Studies have indicated that chromone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Neuroprotective Effects

Emerging research points to neuroprotective properties associated with chromone derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Antifungal Activity Assessment

A study published in MDPI demonstrated that a series of chromone derivatives showed significant antifungal activity against Fusarium oxysporum, with minimum inhibitory concentration (MIC) values comparable to standard antifungal medications .

Compound NameStructureMIC Value (µg/mL)Activity
Chromone AStructure15Effective
Chromone BStructure20Moderate

Anti-inflammatory Study

In a controlled study evaluating the anti-inflammatory effects of various chromone derivatives, it was found that specific substitutions at the benzamide position significantly enhanced COX inhibition, indicating a structure-activity relationship crucial for drug development .

Mechanism of Action

The mechanism of action of 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Chromenyl vs.
  • Amide vs. Hydrazide: The hydrazide group in 4-(dimethylamino)benzohydrazide offers distinct hydrogen-bonding capabilities, possibly improving solubility but reducing metabolic stability relative to the amide group in the target compound .

Biological Activity

4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article synthesizes available research findings regarding its biological activity, including its effects on cancer cells, enzyme inhibition, and other pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 284.35 g/mol
  • CAS Number : 1858252-20-6

The primary mechanism of action for this compound appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers. HDAC inhibition leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that can promote apoptosis in cancer cells.

Antitumor Effects

Research has indicated that 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the micromolar range against various solid tumor cell lines, suggesting it effectively inhibits cell growth.
Cell LineIC50 (μM)Reference
HepG21.30
A27802.66
A549 (lung cancer)0.68

Apoptosis Induction

Studies have demonstrated that treatment with this compound can induce apoptosis in cancer cells. Mechanistic studies revealed:

  • Cell Cycle Arrest : The compound promotes G2/M phase arrest, contributing to its antitumor effects.
  • Apoptotic Pathways : Activation of caspases and upregulation of pro-apoptotic proteins have been observed following treatment with the compound.

Case Studies

Several case studies have highlighted the efficacy of 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}benzamide:

  • Case Study on HepG2 Cells :
    • In vitro studies demonstrated a significant reduction in cell viability upon treatment with the compound, alongside increased markers of apoptosis.
    • Combination therapy with taxol showed enhanced anticancer activity when used with this compound.
  • Xenograft Models :
    • In vivo studies using xenograft models showed that administration of the compound resulted in a notable reduction in tumor size compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.